4-Bromo-1-methyl-1H-imidazole
Overview
Description
4-Bromo-1-methyl-1H-imidazole is a heterocyclic organic compound with the molecular formula C4H5BrN2. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms.
Mechanism of Action
Target of Action
4-Bromo-1-methyl-1H-imidazole is a heterocyclic compound that is part of the imidazole family . Imidazoles are key components in functional molecules used in a variety of applications, including pharmaceuticals and agrochemicals . .
Mode of Action
Imidazoles in general are known to interact with various biological targets due to their versatile chemical structure . They can form bonds during their formation, which can influence their interaction with targets .
Biochemical Pathways
Imidazoles are known to be involved in a wide range of applications, suggesting they may influence multiple biochemical pathways .
Pharmacokinetics
Imidazoles are generally highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
Derivatives of imidazoles have been reported to show a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It is generally recommended to handle and store such compounds in a dry, cool, and well-ventilated place .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methyl-1H-imidazole typically involves the bromination of 1-methylimidazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-methyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed:
Substitution Reactions: Products include 4-azido-1-methyl-1H-imidazole, 4-thiocyanato-1-methyl-1H-imidazole, and various 4-substituted imidazole derivatives.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-1-methyl-1H-imidazole has diverse applications in scientific research:
Comparison with Similar Compounds
1-Methylimidazole: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Chloro-1-methyl-1H-imidazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness: This makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
4-bromo-1-methylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2/c1-7-2-4(5)6-3-7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTSLMMLLXTNNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361579 | |
Record name | 4-BROMO-1-METHYL-1H-IMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25676-75-9 | |
Record name | 4-BROMO-1-METHYL-1H-IMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-1-methyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Bromo-1-methyl-1H-imidazole in organic synthesis, particularly in the context of the provided research papers?
A1: this compound serves as a crucial intermediate in the multi-step synthesis of biologically relevant molecules. Both research papers utilize this compound as a common starting point for creating more complex imidazole derivatives.
- In the first paper [], this compound undergoes a key transformation where the bromine atom is replaced by an arylthio group. This step is essential for constructing the 5-arylthio-3-methyl-L-histidine derivatives, which serve as models for the starfish alkaloid imbricatine.
- The second paper [] employs this compound in a palladium-catalyzed Suzuki-type reaction. This reaction enables the introduction of a second aryl group at the 4-position of the imidazole ring, ultimately leading to the synthesis of 4,5-diaryl-1-methyl-1H-imidazoles. These diaryl imidazoles are structurally similar to combretastatin A-4 and exhibit promising antitumor activity.
Q2: How does the reactivity of this compound contribute to its utility in synthesizing diverse imidazole derivatives?
A2: The presence of bromine at the 4-position of the imidazole ring in this compound imparts valuable reactivity to this compound.
- The bromine atom acts as a leaving group, facilitating various substitution reactions. This is evident in the first paper [] where it is replaced by an arylthio group, highlighting its susceptibility to nucleophilic attack.
- Additionally, as demonstrated in the second paper [], the bromine atom allows for palladium-catalyzed cross-coupling reactions, like the Suzuki reaction. This enables the introduction of aryl groups, broadening the scope of accessible imidazole derivatives.
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